molecular formula C24H21N3O2 B6502133 1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-(naphthalen-1-yl)ethan-1-one CAS No. 1396850-47-7

1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-(naphthalen-1-yl)ethan-1-one

Cat. No.: B6502133
CAS No.: 1396850-47-7
M. Wt: 383.4 g/mol
InChI Key: OWLNUWCDIZPRFE-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Azetidines, on the other hand, are four-membered heterocyclic compounds containing a nitrogen atom.


Synthesis Analysis

Oxadiazoles can be synthesized through various methods. One common method involves the condensation of substituted aldehyde/ketone with substituted benzohydrazide to form substituted N ′-alkylidene benzohydrazide and then cyclization of N ′-alkylidene benzohydrazide to form 1, 3, 4-oxadiazole derivatives .


Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles have been shown to participate in a variety of chemical reactions, largely due to the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .


Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary greatly depending on their substituents and the positions of these substituents in the ring . They can be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Mechanism of Action

Target of Action

The primary targets of 1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-(naphthalen-1-yl)ethan-1-one are specific enzymes or receptors involved in cellular signaling pathways. These targets often include kinases, which play a crucial role in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets by binding to the active site of the enzyme or receptor. The binding typically involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. This interaction can inhibit the enzyme’s activity or alter the receptor’s conformation, leading to changes in downstream signaling pathways .

Biochemical Pathways

The inhibition of kinases by this compound affects several biochemical pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it may affect the PI3K/AKT pathway, which is crucial for cell metabolism and survival .

Future Directions

Oxadiazoles have shown potential for a wide range of applications, including as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and more . Future research may focus on designing and synthesizing new oxadiazole derivatives with improved properties and activities.

Properties

IUPAC Name

1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c28-23(14-19-11-6-10-18-9-4-5-12-21(18)19)27-15-20(16-27)24-25-22(26-29-24)13-17-7-2-1-3-8-17/h1-12,20H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLNUWCDIZPRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)C4=NC(=NO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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